L-Tyrosine, N-glycyl-3-hydroxy-
Overview
Description
L-Tyrosine, N-glycyl-3-hydroxy-: is a dipeptide composed of the amino acids L-tyrosine and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine, N-glycyl-3-hydroxy- typically involves the coupling of L-tyrosine with glycine. This can be achieved through peptide bond formation using coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of L-Tyrosine, N-glycyl-3-hydroxy- often employs enzymatic methods due to their specificity and efficiency. Enzymes such as proteases can catalyze the formation of the peptide bond between L-tyrosine and glycine under mild conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine, N-glycyl-3-hydroxy- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Tyrosine, N-glycyl-3-hydroxy- has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including its role in neurotransmitter synthesis and as a precursor for various bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and as a component in cell culture media.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-glycyl-3-hydroxy- involves its incorporation into proteins and peptides. It can act as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The phenolic hydroxyl group of L-tyrosine can undergo phosphorylation, which plays a crucial role in cell signaling pathways .
Comparison with Similar Compounds
L-Tyrosine: A non-essential amino acid involved in protein synthesis and neurotransmitter production.
Glycine: The simplest amino acid, involved in various metabolic processes.
L-Phenylalanine: An essential amino acid that can be converted to L-tyrosine in the body.
Uniqueness: L-Tyrosine, N-glycyl-3-hydroxy- is unique due to its dipeptide structure, which combines the properties of both L-tyrosine and glycine.
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(3,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c12-5-10(16)13-7(11(17)18)3-6-1-2-8(14)9(15)4-6/h1-2,4,7,14-15H,3,5,12H2,(H,13,16)(H,17,18)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYKKHZEWCMFZ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CN)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CN)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190664 | |
Record name | L-Tyrosine, N-glycyl-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37181-61-6 | |
Record name | L-Tyrosine, N-glycyl-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037181616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tyrosine, N-glycyl-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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